molecular formula C25H25N3O2S B15160402 1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)- CAS No. 651336-15-1

1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-

Cat. No.: B15160402
CAS No.: 651336-15-1
M. Wt: 431.6 g/mol
InChI Key: SCCINKCCHRWCCA-UHFFFAOYSA-N
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Description

1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)- is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a phenylmethyl group attached to a piperidinyl ring and a phenylsulfonyl group. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indazole derivatives typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various methods have been developed to optimize this process, including the use of transition metal catalysts, reductive cyclization reactions, and metal-free conditions . For example, a Cu(OAc)2-catalyzed reaction employing oxygen as the terminal oxidant has been described for the synthesis of 1H-indazoles .

Industrial Production Methods

Industrial production of indazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable resources, is gaining attention in the industrial synthesis of indazole compounds.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, a key enzyme involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound of the indazole family, known for its diverse biological activities.

    2H-Indazole: A structural isomer of 1H-indazole with similar properties but different reactivity.

    Indole: A related heterocyclic compound with a fused benzene and pyrrole ring, widely studied for its biological activities.

Uniqueness

1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)- is unique due to the presence of the phenylmethyl and phenylsulfonyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic profile.

Properties

CAS No.

651336-15-1

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(1-benzylpiperidin-3-yl)indazole

InChI

InChI=1S/C25H25N3O2S/c29-31(30,22-13-5-2-6-14-22)25-23-15-7-8-16-24(23)28(26-25)21-12-9-17-27(19-21)18-20-10-3-1-4-11-20/h1-8,10-11,13-16,21H,9,12,17-19H2

InChI Key

SCCINKCCHRWCCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N3C4=CC=CC=C4C(=N3)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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